molecular formula C18H14N4O3 B4890252 N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide

N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide

Cat. No. B4890252
M. Wt: 334.3 g/mol
InChI Key: SFONLNAEZCMMKU-UDWIEESQSA-N
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Description

N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide, also known as NQEH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular signaling pathways. This may lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide has a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways, including protein kinase C and mitogen-activated protein kinase.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide is its versatility in scientific research. It can be easily synthesized and modified to suit a wide range of applications. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for the study of N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide. Some of the most promising areas of research include the development of novel anticancer agents, the study of its potential applications in material science, and the investigation of its role in cellular signaling pathways. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

The synthesis of N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide involves the reaction of 2-quinolinecarbohydrazide with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid with a melting point of 198-200°C.

Scientific Research Applications

N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide has been extensively studied for its potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for a wide range of applications, including drug discovery, cancer research, and material science.

properties

IUPAC Name

N-[(E)-1-(3-nitrophenyl)ethylideneamino]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-12(14-6-4-7-15(11-14)22(24)25)20-21-18(23)17-10-9-13-5-2-3-8-16(13)19-17/h2-11H,1H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFONLNAEZCMMKU-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NC2=CC=CC=C2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NC2=CC=CC=C2C=C1)/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(3-nitrophenyl)ethylideneamino]quinoline-2-carboxamide

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